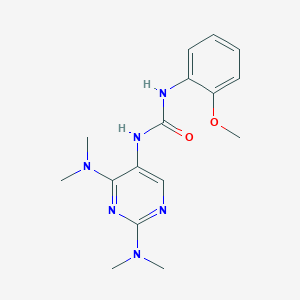

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like nucleotides. Pyrimidine derivatives have been studied for their antimicrobial properties .

Molecular Structure Analysis

The molecular structure consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to a urea group. The exact spatial configuration can only be determined with techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties like solubility, melting point, boiling point, etc., can only be determined experimentally .Scientific Research Applications

Molecular Sensing and Supramolecular Chemistry

The synthesis and investigation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives have shown potential applications in molecular sensing through the control of conformational equilibrium and tautomerism. These compounds exhibit unique behavior by readily associating through triple hydrogen bonding, demonstrating the possibility of using such molecular structures for sensing applications based on conformational state control and kinetic trapping effects (Kwiatkowski et al., 2019).

Heterocyclic Chemistry and Cyclization Reactions

Studies on novel reactions of 1, 3-dimethyluracils have led to the synthesis of stable pyrimidine ring-opened compounds, highlighting the potential of heterocyclic chemistry in creating new compounds through cyclization reactions. These findings contribute to the understanding of chemical reactions involving pyrimidine derivatives and their potential applications in synthesizing novel chemical entities (Kawahara et al., 1982).

Polymerization Initiators and Metal Complexes

Research on the selective formation of homoleptic and heteroleptic complexes using pyrrolyl and yttrium demonstrates the role of such compounds in initiating polymerization processes. The ability to control the number of ligands introduced to a metal atom by varying the ligand's bulkiness opens new avenues in material science for creating polymers with specific properties (Matsuo et al., 2001).

Foldamers and Molecular Unfolding

The synthesis and conformational studies of heterocyclic ureas have revealed their potential in forming multiply hydrogen-bonded complexes. These ureas can unfold and dimerize at high concentrations, demonstrating the utility of such molecules in designing foldamers and studying molecular unfolding processes, which could have implications in developing new biomimetic materials (Corbin et al., 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)14-12(10-17-15(20-14)22(3)4)19-16(23)18-11-8-6-7-9-13(11)24-5/h6-10H,1-5H3,(H2,18,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVCTPONWVXLIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)

![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)